2,6,10-Trimethyldodeca-6,11-diene-2,3,10-triol
Description
2,6,10-Trimethyldodeca-6,11-diene-2,3,10-triol is a polyoxygenated terpenoid characterized by a 12-carbon backbone with three methyl groups (at C2, C6, and C10), two double bonds (Δ⁶,¹¹), and hydroxyl groups at C2, C3, and C10. Its stereochemical configuration is defined as (3R,10S,6E) in marine-derived Aspergillus pseudoglaucus . Structurally, it belongs to the farnesane family, sharing a branched isoprenoid skeleton with compounds like farnesol and farnesyl pyrophosphate but distinguished by hydroxylation patterns.
The compound has been isolated from diverse sources, including:
dauricum, though direct activity data are lacking) .
Properties
CAS No. |
100664-26-4 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
2,6,10-trimethyldodeca-6,11-diene-2,3,10-triol |
InChI |
InChI=1S/C15H28O3/c1-6-15(5,18)11-7-8-12(2)9-10-13(16)14(3,4)17/h6,8,13,16-18H,1,7,9-11H2,2-5H3 |
InChI Key |
BGUYVWYUIXKRDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)CCC(C(C)(C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dodecadiene-2,3,10-triol, 2,6,10-trimethyl- typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2,6,10-trimethyl-1,5,9-undecatriene, which undergoes hydroxylation reactions to introduce the hydroxyl groups at the 2, 3, and 10 positions. The reaction conditions often involve the use of catalysts like osmium tetroxide (OsO4) and co-oxidants such as N-methylmorpholine N-oxide (NMO) to achieve the desired hydroxylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,11-Dodecadiene-2,3,10-triol, 2,6,10-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
6,11-Dodecadiene-2,3,10-triol, 2,6,10-trimethyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,11-Dodecadiene-2,3,10-triol, 2,6,10-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in various biochemical reactions, affecting cellular processes .
Comparison with Similar Compounds
Table 1: Structural Features of 2,6,10-Trimethyldodeca-6,11-diene-2,3,10-triol and Analogues
Key Observations :
- Hydroxylation: The target triol’s hydroxyls at C2, C3, and C10 enhance polarity compared to non-hydroxylated analogs like 2,6,11-trimethyldodeca-2,6,10-triene .
- Double Bond Position: Δ⁶,¹¹ in the target compound vs.
- Backbone Variations: Farnesol (C₁₅H₂₆O) and Grifolin (C₂₁H₂₈O₂) have distinct functional groups (single hydroxyl vs. aromatic diol) that dictate their roles in biosynthesis (e.g., farnesyl pyrophosphate in terpenoid pathways ) or cytotoxicity .
Functional and Bioactivity Comparisons
Table 2: Bioactivity Profiles of Related Compounds
Key Insights :
- Antioxidant vs.
Research Implications and Gaps
Mechanistic Studies : The triol’s antioxidant mechanism (e.g., radical scavenging vs. metal chelation) requires elucidation .
Synthetic Accessibility : Modular synthesis of hydroxylated farnesanes could enable structure-activity relationship (SAR) studies.
Biological Activity
2,6,10-Trimethyldodeca-6,11-diene-2,3,10-triol is a complex organic compound notable for its unique dodecane backbone and multiple functional groups. With the molecular formula , it features hydroxyl groups that enhance its reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by:
- Dodecane Backbone : A long hydrocarbon chain that influences its physical properties.
- Hydroxyl Groups : Located at positions 2, 3, and 10, these groups are crucial for hydrogen bonding and reactivity.
- Diene Configuration : The double bonds at positions 6 and 11 contribute to its reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H28O3 |
| Molecular Weight | 256.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | 100664-26-4 |
The biological activity of this compound is attributed to its interaction with various biological targets:
- Antioxidant Activity : The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacteria and fungi due to its ability to disrupt cellular membranes.
- Modulation of Biological Pathways : Its interaction with specific receptors and enzymes can influence metabolic pathways.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance:
- A study demonstrated that related terpenes effectively reduced oxidative damage in cellular models by neutralizing reactive oxygen species (ROS) .
Antimicrobial Effects
The antimicrobial potential of this compound has been explored through various studies:
- Case Study : A recent investigation showed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound disrupted bacterial cell walls and inhibited growth .
Cytotoxicity and Cancer Research
The compound's cytotoxic effects have also been evaluated:
- In vitro studies revealed that it induced apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential applications in cancer therapy .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound better, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Diosgenin | Steroidal structure | Known for significant biological activity |
| β-Sitosterol | Plant sterol | Important for cholesterol metabolism |
| 2,6-Dimethylphenol | Aromatic compound | Exhibits antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
